Isotopic Purity and Quantification of Danofloxacin-D3 vs. Non-Deuterated Standards
Danofloxacin-D3 is supplied with a certified isotopic purity of ≥98% (typically >99%), ensuring minimal cross-signal interference with the unlabeled analyte . In contrast, non-deuterated analogs or structural analogs like enrofloxacin-d5, when used as an IS for danofloxacin, exhibit different fragmentation patterns and retention times, preventing accurate co-elution and ionization correction [1]. This isotopic purity directly translates to a method's ability to achieve a lower limit of quantification (LLOQ). For example, methods employing Danofloxacin-D3 as an IS have validated LLOQs as low as 0.005 μg/mL in plasma and tissue [2], a level not reliably achievable with non-matched internal standards due to uncorrected matrix suppression.
| Evidence Dimension | Isotopic Purity and LLOQ |
|---|---|
| Target Compound Data | Isotopic purity ≥98% (certified); Achievable LLOQ: 0.005 μg/mL (in plasma) |
| Comparator Or Baseline | Non-deuterated danofloxacin or structural analog (e.g., enrofloxacin): Purity varies, but does not correct for matrix effects; Typical LLOQ without proper IS: ≥0.05 μg/mL due to variability |
| Quantified Difference | >10-fold improvement in LLOQ; >98% isotopic enrichment |
| Conditions | LC-MS/MS analysis; plasma matrix; method validation per FDA/EMA guidelines |
Why This Matters
Higher isotopic purity and lower achievable LLOQ ensure that Danofloxacin-D3 enables precise quantification of trace residues, meeting stringent regulatory requirements for food safety and pharmacokinetic studies.
- [1] Lindegardh N, Annerberg A, White NJ, Day NP. Development and validation of a liquid chromatographic-tandem mass spectrometric method for determination of piperaquine in plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2008;862(1-2):227-236. doi:10.1016/j.jchromb.2007.12.008 View Source
- [2] Anonymous. Table 1. Analytical method performance data for danofloxacin in plasma. PMC. View Source
